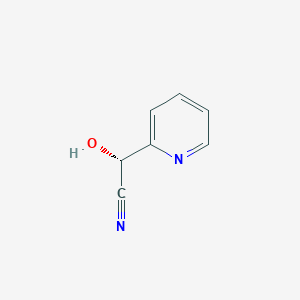

(alphaR)-alpha-Hydroxypyridine-2-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(alphaR)-alpha-Hydroxypyridine-2-acetonitrile is an organic compound with a hydroxyl group attached to the alpha carbon of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-Hydroxypyridine-2-acetonitrile can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde or ketone reacts with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired compound . Another method involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Hydroxypyridine-2-acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine-2-acetone.

Reduction: Formation of (alphaR)-alpha-aminopyridine-2-acetonitrile.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Based on the provided search results, here's what can be gathered regarding the applications of compounds related to "(alphaR)-alpha-Hydroxypyridine-2-acetonitrile":

Pharmaceutical Applications

- Treatment of Diseases: Compounds that degrade or inhibit targeted polypeptides can treat diseases like cancer, including lymphoma, B-cell non-Hodgkin lymphomas, large B-cell lymphoma, Burkitt's lymphoma, follicular lymphoma, B-cell leukemia, B-cell acute lymphoblastic leukemia, chronic myeloid leukemia, and non-small cell lung cancer .

- Targeted Protein Degradation: Bifunctional compounds comprising an E3 ubiquitin ligase binding moiety and a moiety that binds a target protein can be used to ubiquitinate/degrade a target protein in a cell . This degradation can control protein levels, which is useful for treating diseases modulated through the target protein .

- Nonalcoholic Steatohepatitis (NASH) and Liver Diseases: HSD17B13 inhibitors, such as BI-3231, are potential treatments for NASH and other liver diseases .

- Bioactive Peptides: Bioactive peptides and their by-products have applications as antidiabetic, anticancer, and anti-inflammatory agents . They can also have antihypertensive, hypocholesterolemic, immunomodulation, antibacterial, cytotoxicity, antigenic, and antioxidant activities .

- Wound Healing: Bioactive peptides have high activity, specificity, and stability, which has sparked interest in wound healing. For example, LL-37 antimicrobial peptides can increase re-epithelialization and granulation tissue formation in excisional wounds .

- Drug Delivery and Cancer Therapy: P-Phenylenediamine-based triazine dendrimers are applicable in drug delivery and cancer therapy .

Other Applications

- Custom Synthesis: Synthesis of active ingredients, intermediates, and reference compounds .

- Antimicrobial Activity: Certain compounds, like those derived from C. ptilosperma, exhibit antibacterial activity against E. coli .

- Waste Water Treatment: P-Phenylenediamine based triazine dendrimers are applicable in waste water treatment .

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Hydroxypyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Alpha-hydroxycarboxylic acids: Compounds like glycolic acid and lactic acid, which have a hydroxyl group adjacent to a carboxyl group.

Alpha-aminonitriles: Compounds like alpha-aminopyridine-2-acetonitrile, which have an amino group adjacent to a nitrile group.

Uniqueness

(alphaR)-alpha-Hydroxypyridine-2-acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(alphaR)-alpha-Hydroxypyridine-2-acetonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate reagents. Specific methodologies may include condensation reactions and subsequent functional group modifications. Although detailed synthetic pathways for this specific compound are not extensively documented in the literature, related pyridine derivatives have been synthesized using similar approaches.

Biological Activity

The biological activity of this compound can be assessed through various pharmacological studies. Its effects on ion channels, particularly potassium channels, have been a focal point in research, as these channels play crucial roles in cardiovascular and neurological functions.

Pharmacological Properties

- Vasorelaxant Activity : Compounds structurally related to this compound have demonstrated significant vasorelaxant effects. For instance, certain derivatives showed an effective concentration (EC50) comparable to established vasodilators like levcromakalim, indicating potential therapeutic applications in hypertension and cardiovascular diseases .

- Antimicrobial Activity : Some hydroxypyridine derivatives exhibit antimicrobial properties. The modification of substituents on the pyridine ring has been shown to enhance activity against various bacterial strains, suggesting that this compound may possess similar attributes .

- Neuroprotective Effects : Research indicates that certain pyridine derivatives can provide neuroprotection by modulating neurotransmitter systems or reducing oxidative stress. The potential neuroprotective effects of this compound warrant further investigation .

Case Study 1: Vasorelaxant Activity

In a study examining the vasorelaxant properties of related compounds, a series of hydroxypyridine derivatives were tested on rat aorta tissues. Results indicated that several compounds significantly inhibited contractions induced by high potassium concentrations, suggesting their potential as K+ channel openers .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various hydroxypyridine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that modifications at specific positions on the pyridine ring could enhance antibacterial activity, indicating a promising avenue for developing new antibiotics based on this compound .

Table 1: Summary of Biological Activities

| Compound | Activity Type | EC50/Effective Concentration | Notes |

|---|---|---|---|

| This compound | Vasorelaxant | TBD | Potential K+ channel opener |

| Related Hydroxypyridines | Antimicrobial | Varies | Effective against various bacterial strains |

| Other Pyridines | Neuroprotective | TBD | Modulates neurotransmitter systems |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (αR)-α-Hydroxypyridine-2-acetonitrile, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyridine derivatives and cyanide sources. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using Ru-BINAP complexes) are employed. Reaction parameters such as temperature (optimized at 50–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (1–5 mol%) critically affect enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents validate stereopurity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (αR)-α-Hydroxypyridine-2-acetonitrile?

- Methodological Answer :

- NMR : 1H and 13C NMR identify functional groups (e.g., hydroxyl at δ 4.8–5.2 ppm, nitrile at δ 120–125 ppm). 1H-1H COSY and HSQC resolve overlapping signals in pyridine ring systems.

- HPLC-MS : Reverse-phase C18 columns with mobile phases (acetonitrile/water + 0.1% formic acid) confirm purity (>95%) and molecular ion peaks [M+H]+.

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, critical for stereochemical validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and regioselectivity in derivatives of (αR)-α-Hydroxypyridine-2-acetonitrile?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates transition-state energies to model reaction mechanisms (e.g., nucleophilic addition to the nitrile group). Solvent effects are incorporated via the PCM model. For regioselectivity in pyridine ring functionalization, Fukui indices identify electrophilic/nucleophilic sites. Experimental validation via kinetic studies (e.g., monitoring by 1H NMR) aligns with computational predictions .

Q. What strategies address contradictions in reported bioactivity data for (αR)-α-Hydroxypyridine-2-acetonitrile derivatives?

- Methodological Answer :

- Data normalization : Compare IC50 values across studies using standardized assays (e.g., enzyme inhibition with positive controls like pyridostigmine).

- Structural validation : Re-synthesize disputed compounds and verify configurations via circular dichroism (CD) or vibrational circular dichroism (VCD).

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers and correlate substituent effects (e.g., electron-withdrawing groups at C4 enhance binding affinity) .

Q. How can reaction intermediates of (αR)-α-Hydroxypyridine-2-acetonitrile be trapped and characterized to elucidate degradation pathways?

- Methodological Answer :

- In situ FTIR : Monitor nitrile-to-amide hydrolysis under acidic/basic conditions.

- Cryogenic trapping : Use liquid N2 to stabilize reactive intermediates (e.g., iminoxyl radicals) for EPR analysis.

- Isotopic labeling : 18O-labeling tracks hydroxyl group migration during oxidation .

Q. Challenges in Novel Applications

Q. What experimental designs mitigate challenges in studying (αR)-α-Hydroxypyridine-2-acetonitrile’s coordination chemistry with transition metals?

- Methodological Answer :

- Ligand screening : Test metal salts (e.g., Cu(II), Pd(II)) in anhydrous DCM to avoid hydrolysis.

- Stoichiometric control : Use Job’s plot method to determine metal-ligand ratios.

- Spectroscopic probes : UV-Vis (d-d transitions) and EXAFS analyze coordination geometry .

Q. How can discrepancies between in silico predictions and experimental data for the compound’s solubility be resolved?

- Methodological Answer :

- QSAR models : Train algorithms with experimental solubility data (e.g., logP values from shake-flask method).

- Co-solvency studies : Use DMSO/water mixtures to enhance solubility for biological assays.

- Thermodynamic analysis : Measure Gibbs free energy of dissolution via isothermal titration calorimetry (ITC) .

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-pyridin-2-ylacetonitrile |

InChI |

InChI=1S/C7H6N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H/t7-/m0/s1 |

InChI Key |

QUNRUINSQUUCSU-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](C#N)O |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.